molecular formula C10H7FN2O2 B15234877 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde

Cat. No.: B15234877
M. Wt: 206.17 g/mol
InChI Key: SMHFUWABTJHONP-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of fluorine and methoxy groups in the quinoxaline ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde typically involves the condensation of 2-chloro-6-fluoro-3-methoxyquinoxaline with appropriate aldehyde precursors. One common method is the reaction of 2-chloro-6-fluoro-3-methoxyquinoxaline with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. Green chemistry principles are also applied to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is unique due to the specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methoxy group increases its solubility and reactivity .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

InChI

InChI=1S/C10H7FN2O2/c1-15-9-4-12-8-3-2-7(11)6(5-14)10(8)13-9/h2-5H,1H3

InChI Key

SMHFUWABTJHONP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=C(C2=N1)C=O)F

Origin of Product

United States

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